

# Application Notes and Protocols: Tetrakis(triphenylphosphine)platinum(0) in Organic Synthesis

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## Compound of Interest

Compound Name: *Tetrakis(triphenylphosphine)platinum(0)*

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## Introduction

**Tetrakis(triphenylphosphine)platinum(0)**, with the chemical formula  $\text{Pt}(\text{P}(\text{C}_6\text{H}_5)_3)_4$  and often abbreviated as  $\text{Pt}(\text{PPh}_3)_4$ , is a versatile and widely utilized catalyst in organic synthesis.[1][2] This bright yellow, air-stable crystalline solid serves as a precursor to various platinum complexes and is a potent catalyst for a range of transformations, including hydrosilylation, hydroboration, diboration, and cross-coupling reactions.[1][2] Its ability to promote reactions under mild conditions with high selectivity makes it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] In solution,  $\text{Pt}(\text{PPh}_3)_4$  can dissociate a triphenylphosphine ligand to form the highly reactive 16-electron species,  $\text{Pt}(\text{PPh}_3)_3$ , which is often the active catalytic species.[1]

This document provides detailed application notes and experimental protocols for key organic transformations catalyzed by **Tetrakis(triphenylphosphine)platinum(0)**.

## Diboration of 1,3-Diynes

The  $\text{Pt}(\text{PPh}_3)_4$ -catalyzed diboration of 1,3-diynes provides an efficient and selective method for the synthesis of valuable boryl-functionalized enynes and dienes.[3][4] These products serve

as versatile building blocks in subsequent organic transformations.[\[3\]](#)[\[4\]](#)

## Quantitative Data Summary

Entry	Diyne Substrate	Product(s)	Catalyst Loading (mol%)	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
1	1,4-bis(trimethylsilyl)buta-1,3-diyne	1,2-bis(pinacolato)boryl-1,4-bis(trimethylsilyl)but-1-en-3-yne	1	Toluene	80	18	>99	[3][4]
2	1,4-bis(triethylsilyl)buta-1,3-diyne	1,2-bis(pinacolato)boryl-1,4-bis(triethylsilyl)but-1-en-3-yne	1	Toluene	80	18	91	[3]
3	1,4-diphenylbuta-1,3-diyne	1,2-bis(pinacolato)boryl-1,4-diphenylbut-1-en-3-yne	1	THF	80	18	85	[3]

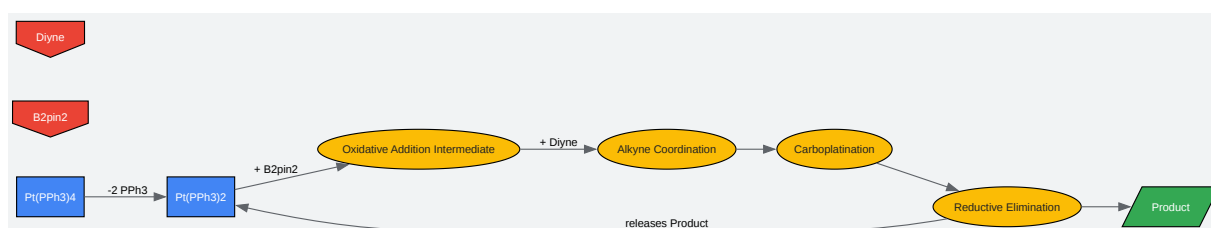
4	Hexa-2,4-diyne	Mixture of mono- and diborylated products	1	Toluene	80	18	70:30 (mono: di)	[4]
5	1-(Triisopropylsilyl)-4-phenylbuta-1,3-diyne	(Z)-1,2-bis(pinacolato)boryl-4-phenyl-1-(triisopropylsilyl)but-1-en-3-yne	1	Toluene	80	18	82	[3]

## Experimental Protocol: Diboration of 1,4-bis(trimethylsilyl)buta-1,3-diyne[3][4]

- To a Schlenk flask under an argon atmosphere, add **Tetrakis(triphenylphosphine)platinum(0)** (0.01 mmol, 1 mol%).
- Add bis(pinacolato)diboron ( $B_2pin_2$ ) (1.0 mmol, 1.0 equiv) and 1,4-bis(trimethylsilyl)buta-1,3-diyne (1.0 mmol, 1.0 equiv).
- Add dry, degassed toluene (8 mL, to make a 0.125 M solution).
- Stir the reaction mixture at 80 °C for 18 hours.
- Monitor the reaction progress by GC-MS.

- Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
- The crude product can be purified by crystallization or column chromatography on silica gel.

## Catalytic Cycle for Diboration of 1,3-Diynes



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Caption: Proposed catalytic cycle for the Pt(PPh<sub>3</sub>)<sub>4</sub>-catalyzed diboration of 1,3-diynes.

## Hydroboration of Ketones

Pt(PPh<sub>3</sub>)<sub>4</sub> is an efficient catalyst for the hydroboration of a wide range of ketones with pinacolborane (HBpin), yielding the corresponding O-borylated products which can be readily hydrolyzed to secondary alcohols.<sup>[2][5]</sup> This method is notable for its high yields and tolerance of various functional groups.<sup>[2][5]</sup>

## Quantitative Data Summary

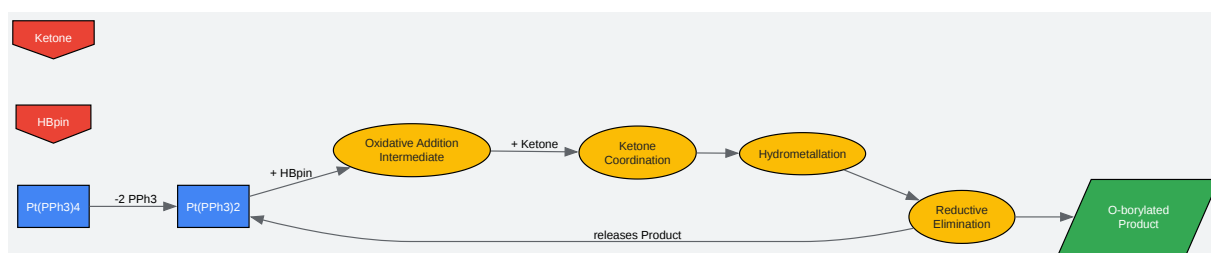
Entry	Ketone Substrate	Catalyst Loading (mol%)	Solvent	Temperature (°C)	Time (h)	Yield of O-borylated product (%)	Reference
1	Acetophenone	0.5	Toluene	60	3	>99	[2]
2	4'-Methylacetophenone	0.5	Toluene	60	3	98	[2]
3	4'-Methoxyacetophenone	0.5	Toluene	60	3	99	[2]
4	4'-Fluoroacetophenone	0.5	Toluene	60	3	>99	[2]
5	2-Chloroacetophenone	0.5	Toluene	60	3	>99	[6]
6	Cyclohexanone	0.5	Toluene	60	3	95	[2]

## Experimental Protocol: Hydroboration of Acetophenone[2]

- In a Schlenk vessel containing a magnetic stir bar, add **Tetrakis(triphenylphosphine)platinum(0)** (0.0025 mmol, 0.5 mol%).

- Under an argon atmosphere, add acetophenone (0.5 mmol, 1.0 equiv).
- Add pinacolborane (HBpin) (0.6 mmol, 1.2 equiv).
- Stir the reaction mixture at 60 °C for 3 hours.
- Monitor the reaction by  $^1\text{H}$  NMR or GC-MS analysis.
- For isolation of the secondary alcohol, upon completion of the hydroboration, cool the reaction to room temperature.
- Add methanol (2 mL) followed by 1 M aqueous NaOH (2 mL).
- Stir the mixture vigorously for 1 hour.
- Extract the product with diethyl ether (3 x 5 mL).
- Dry the combined organic layers over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel.

## Catalytic Cycle for Hydroboration of Ketones



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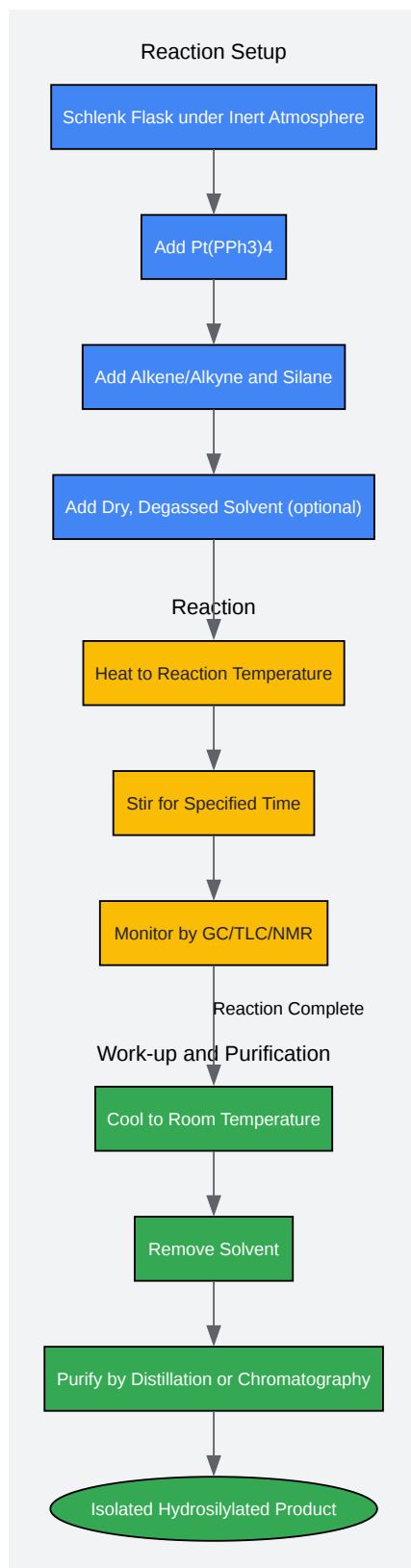
Caption: Proposed catalytic cycle for the  $\text{Pt}(\text{PPh}_3)_4$ -catalyzed hydroboration of ketones.

## Hydrosilylation of Alkenes and Alkynes

$\text{Pt}(\text{PPh}_3)_4$  is a known catalyst for the hydrosilylation of unsaturated carbon-carbon bonds, a fundamental transformation in organosilicon chemistry. While detailed, substrate-specific protocols are varied, a general procedure can be outlined. The reaction typically proceeds via the Chalk-Harrod mechanism.<sup>[7]</sup>

## General Experimental Workflow





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Caption: General experimental workflow for Pt(PPh<sub>3</sub>)<sub>4</sub>-catalyzed hydrosilylation.

## General Protocol: Hydrosilylation of an Alkene/Alkyne

- Charge a flame-dried Schlenk flask with **Tetrakis(triphenylphosphine)platinum(0)** (0.1-1 mol%).
- Place the flask under an inert atmosphere (e.g., argon or nitrogen).
- Add the alkene or alkyne substrate (1.0 equiv).
- Add the silane (1.0-1.2 equiv) via syringe.
- If necessary, add a dry, degassed solvent (e.g., toluene, THF).
- Stir the mixture at the desired temperature (room temperature to reflux) for the required time (typically 1-24 hours).
- Monitor the reaction's progress by an appropriate analytical technique (GC, TLC, or NMR).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by distillation or column chromatography on silica gel to afford the desired vinyl- or alkylsilane.

## Cross-Coupling Reactions

While palladium catalysts are more commonly associated with cross-coupling reactions, **Tetrakis(triphenylphosphine)platinum(0)** can also catalyze certain transformations, such as Sonogashira and Stille couplings, although often requiring higher temperatures or specific substrates.

## Application in Sonogashira Coupling

$\text{Pt}(\text{PPh}_3)_4$  can be used in Sonogashira coupling, although it is generally less reactive than its palladium counterpart. A co-catalyst, typically a copper(I) salt, is often required.

## General Protocol: Sonogashira Coupling

- To a Schlenk flask, add **Tetrakis(triphenylphosphine)platinum(0)** (1-5 mol%) and a copper(I) salt (e.g., CuI, 1-10 mol%).
- Evacuate and backfill the flask with an inert gas.
- Add the aryl or vinyl halide (1.0 equiv) and the terminal alkyne (1.0-1.5 equiv).
- Add a suitable solvent (e.g., THF, toluene, or an amine) and a base (e.g., triethylamine, diisopropylamine).
- Stir the reaction mixture at room temperature or with heating until the starting materials are consumed (monitor by TLC or GC).
- Upon completion, cool the reaction mixture and dilute it with an organic solvent.
- Filter the mixture through a pad of celite to remove insoluble salts.
- Wash the filtrate with water or a saturated aqueous solution of ammonium chloride.
- Dry the organic layer, concentrate it, and purify the residue by chromatography.

## Conclusion

**Tetrakis(triphenylphosphine)platinum(0)** is a robust and versatile catalyst for a variety of important transformations in organic synthesis. Its utility in diboration, hydroboration, and hydrosilylation reactions, under relatively mild conditions, makes it a valuable reagent for the synthesis of complex organic molecules. The detailed protocols and data presented herein are intended to serve as a practical guide for researchers in academia and industry, facilitating the application of this powerful catalyst in their synthetic endeavors.

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